molecular formula C14H15N5 B5643417 N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5643417
M. Wt: 253.30 g/mol
InChI Key: IAGJLOFOLIEJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 334507-35-6 ) is a high-purity chemical compound designed for pharmaceutical and biological research. It is built around the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic structure recognized for its broad utility in medicinal chemistry . The TP core is isoelectronic with purines, allowing it to function as a purine bioisostere, which can be exploited to target ATP-binding sites in enzymes such as protein kinases . This characteristic makes TP-based compounds, including this amine derivative, valuable tools for developing inhibitors for various disease targets. Researchers can leverage this compound in early-stage drug discovery programs, particularly in oncology and virology. The structural features of the TP scaffold also grant it metal-chelating properties, which can be utilized in designing compounds for parasitic diseases or in coordination chemistry . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-3-11-6-4-5-7-12(11)18-13-8-10(2)17-14-15-9-16-19(13)14/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGJLOFOLIEJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=CC(=NC3=NC=NN23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the field of oncology and virology. This article reviews the synthesis, mechanisms of action, and biological activities associated with this compound, supported by data from various studies.

Chemical Structure and Properties

The compound this compound features a triazolo-pyrimidine framework that is known for its diverse biological activities. Its structure can be represented as follows:

  • IUPAC Name : N-(2-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • Molecular Formula : C₁₄H₁₅N₅
  • Molecular Weight : 253.31 g/mol

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Research indicated that derivatives of triazolo-pyrimidines exhibit potent antiproliferative activity. One study reported an IC₅₀ value of 0.53 µM against HCT-116 cells for a related compound, suggesting that modifications to the triazolo-pyrimidine scaffold can enhance activity against cancer cells .
Cell LineIC₅₀ (µM)Reference
HeLa0.060
A5490.038
HT290.043
MDA-MB-2310.430

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin assembly more effectively than established chemotherapeutics like CA-4 .
  • Cell Cycle Arrest : Studies indicate that certain derivatives cause G₂/M phase arrest in cancer cells, which is associated with increased expression of cyclin B and decreased phosphorylation of cdc2 .

Antiviral Activity

Emerging data suggest potential antiviral properties against influenza viruses by disrupting critical protein-protein interactions within the viral polymerase complex. Compounds in this class have been shown to interfere with the PA-PB1 interface of the influenza A virus polymerase .

Study 1: Antiproliferative Effects

In a comparative study involving various triazolo-pyrimidine derivatives:

  • Objective : To evaluate the antiproliferative effects on multiple cancer cell lines.
  • Findings : The most active derivative exhibited IC₅₀ values ranging from 0.03 µM to 0.53 µM across different cell lines, demonstrating significant potency compared to standard treatments .

Study 2: Mechanistic Insights

A mechanistic study focused on the cell cycle effects of this compound showed:

  • Results : Treatment led to a concentration-dependent increase in G₂/M phase cells and altered expression levels of key regulatory proteins involved in mitosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs and their properties are summarized below:

Compound Name & ID (Evidence) Substituents (Position) Key Properties/Activities
DSM265 5-methyl, 4-(pentafluorosulfanyl)phenyl Anti-malarial (PfDHODH inhibitor), GMP-synthesized, 99.2% purity, IC₅₀ = 3.8 nM .
Compound 36 5-methyl, 3-chlorophenyl Beige solid (91% yield), ESIMS m/z 324, NMR-confirmed structure.
Compound 5 5-methyl, tetrahydronaphthalen-2-yl White solid (89% yield), anti-plasmodial activity (PfDHODH IC₅₀ = 12 nM) .
N-(4-methoxyphenethyl)-5-phenyl 5-phenyl, 4-methoxyphenethyl Anti-tubercular agent, synthesized via NMP-mediated coupling, m.p. 170–171°C .
TTI-237 5-chloro, 6-(difluorophenyl) Microtubule polymerization promoter, overcomes multidrug resistance in cancer .

Structural and Functional Insights

  • Position 5 : Methyl groups (as in DSM265 or compound 36) enhance metabolic stability compared to bulkier aryl groups (e.g., phenyl in compound 45) .
  • Position 7 : Electron-withdrawing substituents (e.g., trifluoromethyl in ) improve target binding affinity, while alkyl/aryl groups (e.g., 2-ethylphenyl) modulate lipophilicity and bioavailability .

Q & A

Q. Methodology :

  • Synthetic Variation : Introduce substituents via Suzuki coupling or nucleophilic substitution.
  • Biological Testing : Compare IC₅₀/MIC values across analogs in enzyme assays and cell-based models .

Advanced: How can in vivo models validate the therapeutic potential of this compound?

Methodological Answer:

  • Antimalarial Studies :
    • Mouse Models : Oral administration of PfDHODH inhibitors (e.g., 50 mg/kg/day) reduces parasitemia by >90% in P. berghei-infected mice .
    • Pharmacokinetics : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS/MS to optimize dosing .
  • Neurodegeneration Models :
    • Tau Transgenic Mice : Assess cognitive improvement and microtubule stability after 4-week treatment .

Advanced: How can discrepancies between enzymatic and cellular activity data be resolved?

Methodological Answer:
Common Causes and Solutions :

  • Membrane Permeability : Poor cellular uptake despite high enzyme affinity.
    • Solution : Modify logP values via substituent engineering (e.g., replace ethyl with polar groups) .
  • Off-Target Effects : Use CRISPR/Cas9 knockout models to confirm target specificity .
  • Assay Conditions : Validate pH, cofactors, and temperature alignment between enzymatic (in vitro) and cellular assays .

Advanced: What computational strategies aid in target identification and mechanistic studies?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite to predict binding modes to PfDHODH or tubulin .
    • Key Interactions : Hydrogen bonding with Arg265 (PfDHODH) or β-tubulin’s Taxol-binding site .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs .

Advanced: What strategies improve pharmacokinetic properties for in vivo applications?

Methodological Answer:

  • Solubility Enhancement : Introduce ionizable groups (e.g., dimethylaminoethyl) to increase aqueous solubility .
  • Metabolic Stability :
    • Cytochrome P450 Screening : Identify susceptible sites for deuteration or fluorine substitution .
    • Prodrug Design : Mask polar groups (e.g., phosphate esters) for improved oral absorption .

Advanced: How can structural analogs address toxicity concerns observed in preclinical studies?

Methodological Answer:

  • Toxicity Mitigation :
    • Selectivity Profiling : Compare IC₅₀ values against human DHODH vs. PfDHODH to reduce off-target effects .
    • Scaffold Hopping : Replace triazolopyrimidine with pyrazolo[1,5-a]pyrimidine to maintain efficacy while altering toxicity profiles .

Advanced: What experimental designs are critical for resolving contradictory data in SAR studies?

Methodological Answer:

  • Blind Validation : Replicate assays in independent labs using standardized protocols .
  • High-Throughput Screening (HTS) : Test 500+ analogs under identical conditions to identify outliers .
  • Crystallography : Resolve ligand-target co-crystal structures to confirm binding hypotheses (e.g., PDB: 6H0F for PfDHODH) .

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